

# Independent Review of ARC-12 Clinical Trial Data: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ARC12**

Cat. No.: **B5004665**

[Get Quote](#)

An independent review of the ARC-12 clinical trial, a Phase 1/1b study evaluating the safety and tolerability of the anti-TIGIT antibody AB308 in combination with the anti-PD-1 antibody zimberelimab, reveals promising preliminary anti-tumor activity in various advanced malignancies. While detailed quantitative data from the ARC-12 trial remains limited in the public domain, this guide synthesizes available information and provides a comparative analysis against standard-of-care treatments for the cancers studied in the trial's expansion cohorts.

The ARC-12 study (NCT04772989) was designed as a dose-escalation and dose-expansion trial to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of the AB308 and zimberelimab combination.<sup>[1]</sup> The primary endpoints focused on safety and tolerability, with secondary endpoints including objective response rate (ORR) and other efficacy measures.<sup>[1]</sup>

## Efficacy and Safety Data Summary

While a comprehensive, peer-reviewed publication of the ARC-12 trial data is not yet available, preliminary findings suggest clinical activity. One source reported an objective response rate of 11% for non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), and 21% for gastric or gastroesophageal junction (GEJ) cancers.<sup>[2]</sup> These outcomes were reportedly more favorable in patients with high PD-L1 expression.<sup>[2]</sup>

For a more detailed, albeit indirect, comparison, data from other clinical trials by Arcus Biosciences involving a similar anti-TIGIT (domvanalimab) and anti-PD-1 (zimberelimab)

combination are presented below alongside standard-of-care data for relevant cancer types.

## Comparative Efficacy Data

| Cancer Type                                 | Treatment                                       | Trial Name (if applicable) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS)   |
|---------------------------------------------|-------------------------------------------------|----------------------------|-------------------------------|----------------------------------------|--------------------------------|
| Advanced NSCLC (PD-L1 high)                 | Domvanalima b + Zimberelimab                    | ARC-10                     | Not Reached (Combination Arm) | Not explicitly stated                  | Not Reached (Combination Arm)  |
| Pembrolizumab (Standard of Care)            | KEYNOTE-024                                     | 44.8%                      | 10.3 months                   | 30.0 months                            |                                |
| Advanced Gastric/GEJ Cancer                 | Domvanalima b + Zimberelimab + Chemotherapy     | EDGE-Gastric               | 57% (overall)                 | 12.9 months                            | 26.7 months[3][4]              |
| Nivolumab + Chemotherapy (Standard of Care) | CheckMate-649                                   | 47% (CPS ≥5)               | 8.3 months                    | 14.4 months                            |                                |
| Advanced Melanoma                           | Ipilimumab + Nivolumab (Standard of Care)       | CheckMate-067              | 58%                           | 11.5 months                            | Not Reached (72% at 5 years)   |
| Advanced Cervical Cancer                    | Pembrolizumab + Chemotherapy (Standard of Care) | KEYNOTE-826                | 68% (CPS ≥1)                  | 10.4 months                            | 24.4 months                    |
| Relapsed/Refractory DLBCL                   | CAR T-cell Therapy (e.g., Axi-cel)              | ZUMA-1                     | 83%                           | 5.9 months                             | Not Reached (5-year OS: 42.6%) |

---

|                                            |                                                                                 |        |     |             |             |  |
|--------------------------------------------|---------------------------------------------------------------------------------|--------|-----|-------------|-------------|--|
|                                            | (Standard of<br>Care)                                                           |        |     |             |             |  |
| Relapsed/Refractory<br>Multiple<br>Myeloma | Daratumumab<br>b +<br>Pomalidomid<br>e +<br>Dexamethasone (Standard<br>of Care) | APOLLO | 29% | 12.4 months | Not Reached |  |

---

## Comparative Safety Data (Grade $\geq 3$ Treatment-Related Adverse Events)

| Cancer Type                                 | Treatment                                                     | Trial Name (if applicable) | Key Grade ≥3 TRAEs and Incidence                                                                                                                            |
|---------------------------------------------|---------------------------------------------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Advanced NSCLC (PD-L1 high)                 | Domvanalimab + Zimberelimab                                   | ARC-10                     | 21.1% (overall)                                                                                                                                             |
| Pembrolizumab (Standard of Care)            | KEYNOTE-024                                                   | 26.6%                      |                                                                                                                                                             |
| Advanced Gastric/GEJ Cancer                 | Domvanalimab + Zimberelimab + Chemotherapy                    | EDGE-Gastric               | Generally well-tolerated, consistent with individual drug profiles. <sup>[5]</sup> Infusion-related reactions (mostly chemo-related): 19.5%. <sup>[5]</sup> |
| Nivolumab + Chemotherapy (Standard of Care) | CheckMate-649                                                 | 47%                        |                                                                                                                                                             |
| Advanced Melanoma                           | Ipilimumab + Nivolumab (Standard of Care)                     | CheckMate-067              | 59%                                                                                                                                                         |
| Advanced Cervical Cancer                    | Pembrolizumab + Chemotherapy (Standard of Care)               | KEYNOTE-826                | 68%                                                                                                                                                         |
| Relapsed/Refractory DLBCL                   | CAR T-cell Therapy (e.g., Axi-cel) (Standard of Care)         | ZUMA-1                     | Cytokine Release Syndrome: 11%, Neurologic Events: 32%                                                                                                      |
| Relapsed/Refractory Multiple Myeloma        | Daratumumab + Pomalidomide + Dexamethasone (Standard of Care) | APOLLO                     | Neutropenia: 68%, Anemia: 23%, Thrombocytopenia: 18%                                                                                                        |

# Experimental Protocols

## ARC-12 Trial Methodology

The ARC-12 trial is a Phase 1/1b, multicenter, open-label study.[\[1\]](#)[\[6\]](#)

- Dose Escalation: This phase aimed to determine the recommended Phase 2 dose of AB308 in combination with zimberelimab. Patients with various advanced solid tumors were enrolled.
- Dose Expansion: This phase enrolled patients into specific cohorts based on cancer type to further evaluate the safety and efficacy of the combination at the determined dose. Expansion cohorts included non-small cell lung cancer (NSCLC), melanoma, cervical cancer, multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and gastric/gastroesophageal junction (GEJ) cancer.[\[1\]](#)

Key Inclusion Criteria:

- Adults with a pathologically confirmed diagnosis of a specified advanced malignancy.
- Have received and progressed on or been intolerant to standard-of-care therapies.
- ECOG performance status of 0 or 1.

Key Exclusion Criteria:

- Prior treatment with an anti-TIGIT or anti-PD-1/PD-L1 therapy (depending on the specific cohort).
- Active autoimmune disease requiring systemic treatment.

Treatment Administration:

- AB308 and zimberelimab were administered intravenously.

## Visualizations

### TIGIT and PD-1 Signaling Pathways

The combination of AB308 and zimberelimab targets two key inhibitory pathways in the anti-tumor immune response: TIGIT and PD-1.



[Click to download full resolution via product page](#)

Caption: Dual blockade of TIGIT and PD-1 pathways to enhance T-cell activation.

## ARC-12 Experimental Workflow

The workflow of the ARC-12 clinical trial followed a standard design for early-phase oncology studies.



[Click to download full resolution via product page](#)

Caption: Workflow of the ARC-12 Phase 1/1b clinical trial.

In conclusion, while definitive quantitative data from the ARC-12 trial is awaited, the combination of an anti-TIGIT and an anti-PD-1 antibody holds promise in treating various advanced cancers. The available data from similar combination studies by the same sponsor suggest a potential for improved efficacy over existing standards of care, particularly in

gastric/GEJ cancers. Further results from ongoing and future studies are necessary to fully elucidate the clinical benefit of this therapeutic approach.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 2. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Arcus Biosciences - Anti-TIGIT Domvanalimab Plus Anti-PD-1 Zimberelimab and Chemotherapy Showed 26.7 Months of Median Overall Survival as First-Line Treatment of Unresectable or Advanced Gastroesophageal Adenocarcinomas in the Phase 2 EDGE-Gastric Study [investors.arcusbio.com]
- 4. Gilead Sciences and Arcus Biosciences report cancer trial data [clinicaltrialsarena.com]
- 5. [gilead.com](http://gilead.com) [gilead.com]
- 6. [arcusbio.com](http://arcusbio.com) [arcusbio.com]
- To cite this document: BenchChem. [Independent Review of ARC-12 Clinical Trial Data: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b5004665#independent-review-of-arc-12-clinical-trial-data>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)